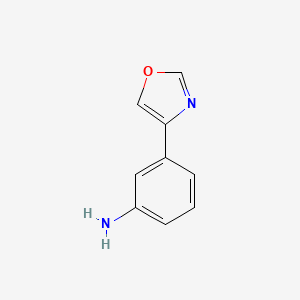

3-(Oxazol-4-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOTBMJVAOIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449134 | |

| Record name | 3-(oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521982-80-9 | |

| Record name | 3-(oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Oxazol-4-yl)aniline

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold". Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The rigid, planar structure of the oxazole ring, combined with its capacity for hydrogen bonding and dipole-dipole interactions, allows for precise and high-affinity binding to various biological targets.

This guide focuses on a specific, yet highly valuable derivative: 3-(Oxazol-4-yl)aniline. The presence of the aniline moiety provides a crucial handle for further chemical modifications, making it an attractive building block for the synthesis of compound libraries in drug discovery programs. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to explore the structure-activity relationships of novel therapeutic agents. This document provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical insights for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The construction of the 4-substituted oxazole ring in this compound can be approached through several established synthetic methodologies. Two of the most robust and versatile methods, the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis, are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] This method is particularly advantageous for the synthesis of 4-substituted oxazoles. The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Conceptual Workflow for the Van Leusen Synthesis of this compound

Caption: Van Leusen synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 3-Aminobenzaldehyde

-

To a stirred suspension of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-aminobenzaldehyde as a light brown solid.[1]

Part B: Van Leusen Oxazole Synthesis

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]

Method 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3] This method is highly versatile and can be used to synthesize a wide variety of substituted oxazoles. The key intermediate for the synthesis of this compound is N-(1-(3-aminophenyl)-2-oxoethyl)formamide.

Conceptual Workflow for the Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 2-Bromo-1-(3-aminophenyl)ethan-1-one

-

Dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-1-(3-aminophenyl)ethan-1-one, which can be used in the next step without further purification.

Part B: Synthesis of N-(1-(3-aminophenyl)-2-oxoethyl)formamide

-

Dissolve the crude 2-bromo-1-(3-aminophenyl)ethan-1-one in a suitable solvent like acetone.

-

Add sodium formate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting N-(1-(3-aminophenyl)-2-oxoethyl)formamide can be purified by crystallization or used directly in the next step.

Part C: Robinson-Gabriel Cyclodehydration

-

To the crude N-(1-(3-aminophenyl)-2-oxoethyl)formamide, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) cautiously at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.[3]

Comprehensive Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and a singlet or doublet of doublets). The two protons on the oxazole ring will appear as distinct singlets, typically at higher chemical shifts (δ ~7.5-8.5 ppm). Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group will be shielded, appearing at a lower chemical shift, while the carbons of the oxazole ring will be deshielded. Oxazole Carbons: Two distinct signals for the C4 and C5 carbons of the oxazole ring. |

| FT-IR | N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region. C-O-C Stretching: A strong band in the fingerprint region, typically around 1050-1250 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₉H₈N₂O = 160.17 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the oxazole ring and loss of small molecules like HCN or CO. |

Analytical Workflow for Quality Control

A systematic approach to quality control ensures the reliability of the synthesized material for downstream applications.

Quality Control Workflow

Caption: Quality control workflow for synthesized this compound.

Conclusion and Future Perspectives

This technical guide has outlined two robust synthetic strategies for the preparation of this compound, a versatile building block in medicinal chemistry. The detailed experimental protocols for both the Van Leusen and Robinson-Gabriel syntheses provide a practical framework for its production in a laboratory setting. Furthermore, the comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of the synthesized compound.

The strategic importance of this compound lies in its potential for derivatization. The accessible amino functionality allows for the exploration of a vast chemical space, enabling the development of novel compounds with tailored pharmacological profiles. As the demand for innovative therapeutics continues to grow, the methodologies and analytical insights presented in this guide will be invaluable to researchers and scientists dedicated to the advancement of drug discovery.

References

-

Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Keni, P. D., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(23), 9473-9476. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

Ternansky, R. J., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(36), 4842-4845. [Link]

Sources

An In-Depth Technical Guide to 3-(Oxazol-4-yl)aniline for Advanced Research

Introduction: 3-(Oxazol-4-yl)aniline is a heterocyclic aromatic amine that serves as a vital structural motif and versatile building block in contemporary medicinal chemistry and materials science. Comprising a nucleophilic aniline ring linked to an electron-deficient oxazole ring, this compound offers a unique combination of chemical properties. The oxazole moiety is a recognized pharmacophore present in numerous natural products and synthetic therapeutic agents, valued for its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other functionalities.[1][2] The aniline portion provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and the development of functional materials.[3][4] This guide provides an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical Identity and Properties

The fundamental identity of this compound is crucial for its application and regulatory compliance. Its IUPAC name correctly identifies the connectivity and nature of the heterocyclic and aromatic systems.

-

IUPAC Name: 3-(1,3-Oxazol-4-yl)aniline

-

Synonyms: 3-(Oxazol-4-yl)benzenamine

-

CAS Number: 521982-80-9[5]

-

Molecular Formula: C₉H₈N₂O[5]

-

Molecular Weight: 160.17 g/mol [5]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Physical State | Solid | |

| Purity (Typical) | >95% | [6] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light |

Spectroscopic Profile: A Structural Fingerprint

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its spectroscopic characteristics can be confidently predicted based on the constituent functional groups. These predictions are essential for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for both the aniline and oxazole protons.

-

Oxazole Protons: Two singlets in the downfield region (δ 7.5-8.5 ppm) are anticipated, corresponding to the protons at the C2 and C5 positions of the oxazole ring.

-

Aniline Protons: The aromatic protons on the aniline ring will appear as a complex multiplet system in the δ 6.5-7.5 ppm range, characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will provide key information on the electronic environment of each carbon atom.

-

Oxazole Carbons: Signals for the three carbons of the oxazole ring are expected in the δ 120-160 ppm region.

-

Aniline Carbons: Six distinct signals for the benzene ring carbons will be present. The carbon attached to the amino group (C3) will be shielded (upfield), while the carbon attached to the oxazole ring (C1) will be deshielded (downfield).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings and the oxazole C=N bond.

-

C-O Stretching: A strong band around 1050-1150 cm⁻¹ associated with the C-O-C stretch of the oxazole ring.

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z value corresponding to the molecular weight of the compound (160.17).

Synthesis and Purification

The synthesis of phenyl-oxazoles can be achieved through several established methodologies. A common and reliable approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[7] For this compound, a practical route involves starting from 3-nitrobenzaldehyde, forming the oxazole ring, and subsequently reducing the nitro group to the target aniline.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) portion-wise to the stirred solution.

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3-nitrophenyl)oxazole.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the 4-(3-nitrophenyl)oxazole (1.0 eq.) from Step 1 in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.). Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

-

Reaction Condition: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Filter the mixture through a pad of celite to remove tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay between the electron-donating aniline moiety and the electron-deficient oxazole ring.

Aniline Moiety:

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-directing group.[9] Therefore, electrophilic substitution reactions (e.g., halogenation, nitration) will preferentially occur at the C2, C4, and C6 positions of the aniline ring. Due to the high reactivity, protection of the amine (e.g., as an acetamide) is often necessary to achieve mono-substitution and prevent side reactions.[9]

-

N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and diazotization, providing a versatile handle for introducing a wide range of functional groups.[10][11] These reactions are fundamental in drug synthesis for modulating properties like solubility and target binding.[3]

Oxazole Moiety:

-

Electrophilic Attack: The oxazole ring itself is generally electron-deficient and resistant to electrophilic substitution unless activated by electron-donating groups.[12][13] When substitution does occur, it is favored at the C5 position.[14]

-

Nucleophilic Attack & Metallation: The C2 position is the most electron-deficient and acidic proton on the oxazole ring, making it susceptible to deprotonation by strong bases (e.g., organolithium reagents) followed by quenching with an electrophile.[14][15] This provides a key route for functionalization at C2.

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, leading to the formation of pyridine derivatives.[14] This transformation is a powerful tool for scaffold hopping in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the favorable properties conferred by the oxazole ring.

Role as a Pharmacophore and Bioisostere: The oxazole ring is a common pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] It is often employed as a bioisostere for phenyl rings or amide groups. Replacing a phenyl ring with an oxazole can alter the molecule's electronic properties, reduce lipophilicity, improve metabolic stability, and enhance aqueous solubility, all of which are critical parameters in drug design.[16][17]

Scaffold for Targeted Therapies: The combination of the oxazole core with a reactive aniline "handle" makes this molecule an excellent starting point for the synthesis of libraries of compounds for screening against various therapeutic targets. Derivatives of oxazolyl-anilines have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators.[1][18]

Logical Relationship in Bioisosteric Design:

Caption: Bioisosteric replacement strategy using the oxazolyl-aniline scaffold.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. The strategic combination of an activatable aniline ring and a metabolically stable, pharmacophoric oxazole ring makes it an exceptionally useful building block for drug discovery professionals. Understanding its synthesis, spectroscopic properties, and dual-functional reactivity is key to leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

-

Reactions and pharmaceutical applications of aniline. (n.d.). Slideshare. [Link]

-

Oxazole. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. (n.d.). LookChem. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ResearchGate. [Link]

-

Industrial Applications of Aniline. (n.d.). Periodical by Knowde. [Link]

-

Supporting Information for A Highly Efficient Cu-Catalyst System for N-Arylation of Azoles in Water. (2012). The Royal Society of Chemistry. [Link]

-

Aniline. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. [Link]

-

Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks. [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journals. [Link]

-

Replacement of the ortho-phenyl ring with saturated bioisosteres in drugs. (n.d.). ResearchGate. [Link]

-

4-(1,3-Oxazol-5-yl)aniline. (n.d.). PubChem. [Link]

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (n.d.). ResearchGate. [Link]

-

An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv. [Link]

-

2-(1,2,4-Oxadiazol-5-yl)aniline as a New Scaffold for Blue Luminescent Materials. (2022). ResearchGate. [Link]

-

4-(1,2,4-Oxadiazol-3-yl)aniline. (n.d.). PubChem. [Link]

-

SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL 1,3,4-OXADIAZOLYL ANILINE DERIVATIVES. (2023). JETIR. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. [Link]

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. (n.d.). PubChem. [Link]

-

Synthesis and Screening of New[10][12][13]Oxadiazole,[10][12][15]Triazole, and[10][12][15]Triazolo[4,3-b][10][12][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health. [Link]

-

This compound. (n.d.). ChemUniverse. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 5. This compound | 521982-80-9 [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 11. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Oxazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Oxazol-4-yl)aniline: A Technical Guide

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound 3-(Oxazol-4-yl)aniline, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of both the aniline and oxazole moieties in pharmacologically active agents. Understanding its three-dimensional structure and electronic properties is a critical step in harnessing its potential. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to acquire and interpret spectroscopic data for such molecules. The protocols and interpretations presented herein are grounded in established principles and validated methodologies, reflecting the best practices in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic amine with a five-membered heterocyclic oxazole ring. This unique combination gives rise to a distinct spectroscopic fingerprint that can be deciphered through a multi-technique approach.

This guide will systematically explore the following spectroscopic data. It is important to note that the following spectral data is a high-quality, illustrative representation based on analogous compounds and established spectroscopic principles, as direct experimental data was not publicly available at the time of this writing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Employ a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate 1024 scans to obtain a spectrum with adequate signal intensity for all carbon atoms.

-

¹H NMR Spectral Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-2 (oxazole) |

| 8.01 | s | 1H | H-5 (oxazole) |

| 7.28 | t, J = 7.8 Hz | 1H | H-5' (aniline) |

| 7.15 | s | 1H | H-2' (aniline) |

| 6.98 | d, J = 7.7 Hz | 1H | H-6' (aniline) |

| 6.65 | d, J = 8.0 Hz | 1H | H-4' (aniline) |

| 5.25 | s (broad) | 2H | -NH₂ |

Interpretation:

-

Oxazole Protons: The protons on the oxazole ring are expected to be the most deshielded due to the electron-withdrawing nature of the heteroatoms. The singlet at 8.35 ppm is assigned to the H-2 proton, which is adjacent to both the nitrogen and oxygen atoms. The singlet at 8.01 ppm corresponds to the H-5 proton.

-

Aniline Protons: The aromatic protons of the aniline ring exhibit characteristic splitting patterns. The triplet at 7.28 ppm is assigned to H-5', which is coupled to both H-4' and H-6'. The downfield singlet-like signal at 7.15 ppm is attributed to H-2', which is ortho to the oxazole substituent and meta to the amino group. The doublets at 6.98 ppm and 6.65 ppm correspond to H-6' and H-4', respectively.

-

Amine Protons: The broad singlet at 5.25 ppm, which integrates to two protons, is characteristic of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Data and Interpretation

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 152.8 | C-2 (oxazole) |

| 149.2 | C-3' (aniline) |

| 148.5 | C-1' (aniline) |

| 138.1 | C-4 (oxazole) |

| 130.0 | C-5' (aniline) |

| 121.5 | C-5 (oxazole) |

| 116.2 | C-6' (aniline) |

| 113.8 | C-2' (aniline) |

| 112.5 | C-4' (aniline) |

Interpretation:

-

Oxazole Carbons: The carbon atoms of the oxazole ring are found at characteristic chemical shifts. C-2 (152.8 ppm) is the most downfield due to its position between two heteroatoms. C-4 (138.1 ppm) is the point of attachment to the aniline ring, and C-5 (121.5 ppm) is also observed in the aromatic region.

-

Aniline Carbons: The carbon atoms of the aniline ring are assigned based on their substitution and electronic environment. C-1' (148.5 ppm), bearing the amino group, is significantly shielded compared to a typical aromatic carbon. C-3' (149.2 ppm), attached to the oxazole ring, is also downfield. The remaining carbons are assigned based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Table 3: Hypothetical Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3120 | Weak | C-H stretch (aromatic and oxazole) |

| 1620 | Strong | N-H bend (scissoring) |

| 1595, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1505 | Medium | C=N stretch (oxazole ring) |

| 1120 | Strong | C-O-C stretch (oxazole ring) |

| 880, 780 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. The strong absorption at 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

-

C-H Stretching: The weak band around 3120 cm⁻¹ is typical for C-H stretching in aromatic and heteroaromatic rings.

-

Ring Vibrations: The absorptions at 1595 and 1480 cm⁻¹ are characteristic of C=C stretching within the aniline ring. The band at 1505 cm⁻¹ is assigned to the C=N stretching of the oxazole ring.

-

Oxazole Core: A strong band around 1120 cm⁻¹ is indicative of the C-O-C stretching vibration within the oxazole ring, a key diagnostic peak for this heterocycle.

-

Aromatic Substitution: The strong bands in the fingerprint region (880 and 780 cm⁻¹) are due to C-H out-of-plane bending and are indicative of a 1,3-disubstituted (meta) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and key fragment ions.

Methodology (Electron Ionization - Time of Flight):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate charged species. EI is a "hard" ionization technique that induces fragmentation, providing structural information.

-

Mass Analysis: Employ a time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300.

Mass Spectral Data and Interpretation

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 45 | [M - CO]⁺ |

| 105 | 30 | [M - CO - HCN]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion: The base peak at m/z 160 corresponds to the molecular ion [C₉H₈N₂O]⁺, confirming the molecular weight of the compound.

-

Fragmentation Pathway: A plausible fragmentation pathway initiated by electron ionization involves the characteristic loss of neutral molecules.

-

Loss of CO: The peak at m/z 132 suggests the loss of a molecule of carbon monoxide (CO), a common fragmentation pattern for oxazoles.

-

Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the [M - CO]⁺ fragment would lead to the ion at m/z 105.

-

Formation of Phenyl Cation: The peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺, which can be formed through further fragmentation.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the oxazole ring. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The combined interpretation of these spectroscopic data allows for an unambiguous assignment of the structure of this compound, a critical foundation for its further development and application in scientific research.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

Sources

The Genesis of a Key Pharmaceutical Scaffolds: Discovery and First Synthesis of 3-(Oxazol-4-yl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole-Aniline Moiety

The convergence of the oxazole ring and an aniline moiety within a single molecular entity gives rise to a privileged scaffold with significant applications in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in numerous biologically active natural products and synthetic compounds, valued for its ability to participate in hydrogen bonding and act as a bioisostere for ester and amide groups. The aniline fragment provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-(Oxazol-4-yl)aniline, in particular, has emerged as a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents, underscoring the importance of understanding its fundamental chemistry, from its initial discovery to its first documented synthesis. This guide provides a comprehensive overview of the origins of this important molecule, detailing the scientific context of its discovery and a plausible methodology for its inaugural synthesis based on established chemical principles.

The Discovery of this compound: A Retrospective Analysis

While a singular, seminal publication detailing the "discovery" of this compound in the traditional sense of isolating a natural product is not readily apparent in the scientific literature, its conception can be traced to the broader exploration of oxazole-containing compounds as pharmacophores. The significance of the oxazole ring in drug discovery has been recognized for decades, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The emergence of this compound as a commercially available and synthetically relevant molecule, identified by the Chemical Abstracts Service (CAS) number 521982-80-9 , points to its synthesis and characterization in the context of targeted drug design and development programs. Its structure represents a strategic combination of a versatile synthetic handle (the aniline amine group) and a biologically relevant heterocycle (the oxazole ring). The discovery, therefore, is more accurately described as a product of rational design and the systematic exploration of chemical space around the oxazole core, rather than a serendipitous finding. The initial synthesis and characterization of this compound would have been the critical step in validating its potential as a key intermediate for the construction of more complex, biologically active molecules.

The First Synthesis of this compound: A Plausible Retrosynthetic Approach and Detailed Protocol

Given the absence of a single, explicitly titled "first synthesis" paper, this guide presents a logical and well-established synthetic route that would have been employed for the initial preparation of this compound. This approach leverages the foundational principles of heterocyclic chemistry, particularly the robust and widely utilized Van Leusen oxazole synthesis.[1] This methodology offers a direct and efficient means to construct the oxazole ring from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a precursor, 3-nitrobenzaldehyde, and tosylmethyl isocyanide (TosMIC), a key reagent in the Van Leusen reaction. The synthesis would proceed through the formation of the oxazole ring, followed by the reduction of the nitro group to the desired aniline.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide to the Synthesis

This section provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the Van Leusen synthesis of the oxazole ring followed by the reduction of the nitro-substituted intermediate.

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde and subsequent cyclization and elimination to form the oxazole ring.

Workflow for Step 1:

Sources

3-(Oxazol-4-yl)aniline CAS number 521982-80-9 properties

An In-Depth Technical Guide to 3-(Oxazol-4-yl)aniline (CAS 521982-80-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound stands as a significant heterocyclic building block in the landscape of modern medicinal chemistry. Its structure, a conjugate of an aniline ring and an oxazole moiety, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents. The aniline component is a well-established pharmacophore, frequently serving as a crucial hydrogen bond donor and acceptor in interactions with biological targets, most notably as a "hinge-binding" motif in kinase inhibitors.[1] Concurrently, the oxazole ring, a five-membered heterocycle, is recognized for its ability to act as a bioisosteric replacement for other functional groups, influencing key physicochemical properties such as solubility, metabolic stability, and molecular geometry.[2][3]

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind its application, the rationale for synthetic choices, and the practicalities of its use in a research setting. We will explore its core properties, a representative synthetic workflow, its vast potential in medicinal chemistry, and the essential safety protocols for its handling.

Section 1: Core Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, typically supplied with a purity of 95-97%.[4][5] Its structural identity is confirmed by its unique CAS number, 521982-80-9.[6][7][8]

Caption: Figure 1: Chemical Structure of this compound.

The molecule's power lies in its hybrid structure. The aniline portion offers a nucleophilic primary amine, which is a key reactive site for synthetic elaboration. The meta-substitution pattern on the phenyl ring influences the electronic properties and spatial orientation of the amine and oxazole groups. The oxazole ring itself contains nitrogen and oxygen heteroatoms that can participate in hydrogen bonding, contributing to the molecule's solubility and binding affinity.[1]

| Property | Value | Source(s) |

| CAS Number | 521982-80-9 | [6][7][8] |

| Molecular Formula | C₉H₈N₂O | [5][8] |

| Molecular Weight | 160.17 g/mol | [8] |

| Physical Form | Solid | [4] |

| IUPAC Name | This compound | [4] |

| Storage Conditions | 2-8°C, Protect from light | [4] |

Section 2: Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for the utility of any chemical intermediate. While various methods exist for the formation of oxazoles, a common and effective strategy involves the cyclodehydration of an N-acyl-α-amino acid precursor.[9]

Part 2.1: Rationale for Synthetic Strategy

The chosen synthetic approach, outlined in Figure 2, is a well-established pathway that offers high yields and utilizes readily available starting materials.[9] This multi-step synthesis begins with a protected amino acid, which is first coupled with a benzoic acid derivative and then cyclized to form the oxazole ring. The final deprotection step yields the target aniline. This strategy is self-validating as the progress of each step can be easily monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and the purity of intermediates can be confirmed before proceeding, ensuring a high-quality final product.

Caption: Figure 2: Representative Synthetic Workflow.

Part 2.2: Detailed Synthetic Protocol

The following protocol is a representative example for the synthesis of this compound.

Step 1: Synthesis of N-(3-Nitrobenzoyl)glycine ethyl ester

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add a base, such as triethylamine (2.2 eq), dropwise to the solution.

-

Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(3-Nitrophenyl)oxazole

-

To the N-(3-Nitrobenzoyl)glycine ethyl ester (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) at 0°C.

-

Slowly warm the mixture and reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the crude oxazole intermediate. Purify by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 4-(3-Nitrophenyl)oxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is using tin(II) chloride (SnCl₂, 3-4 eq) in concentrated HCl at an elevated temperature (e.g., 70°C). Alternatively, catalytic hydrogenation (H₂, 1 atm) with palladium on carbon (Pd/C, 10 mol%) can be used.

-

Stir the reaction until the starting material is fully consumed (monitor by TLC).

-

If using SnCl₂, basify the reaction mixture with NaOH solution to precipitate tin salts and extract the product with ethyl acetate.

-

If using hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the organic solution and purify the crude product by column chromatography to yield this compound.

Part 2.3: Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a standard battery of analytical tests:

-

¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and oxazole rings. The amine (NH₂) protons will typically appear as a broad singlet.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (161.18).

-

Infrared (IR) Spectroscopy: Key stretches to observe include N-H (amine), C-H (aromatic), C=N, and C-O-C (oxazole ring).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95%.

Section 3: Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for creating diverse libraries of compounds with potential therapeutic value.

Part 3.1: Pharmacophoric Significance

The aniline amine group is a versatile handle for synthetic elaboration. It allows for the introduction of various substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target. This is a cornerstone of structure-activity relationship (SAR) studies. Derivatives of aniline and oxazole have demonstrated a wide array of biological activities.[2][3][10] The oxazole moiety is often employed to improve pharmacokinetic properties, such as increasing metabolic stability or enhancing solubility.[1]

Part 3.2: Role as a Key Building Block

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This reactivity is the key to its utility as a building block for creating larger, more complex molecules with potential drug-like properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

- 4. This compound | 521982-80-9 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Page loading... [wap.guidechem.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. This compound | 521982-80-9 [chemicalbook.com]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 3-(Oxazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the critical physicochemical properties of 3-(Oxazol-4-yl)aniline, focusing on its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of a molecule's behavior in various environments is paramount for successful formulation and clinical application. This document is intended to serve as a detailed manual for researchers, offering both theoretical grounding and practical, step-by-step protocols for the comprehensive evaluation of this promising chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₈N₂O and a molecular weight of 160.17 g/mol , is a heterocyclic aromatic compound of interest in medicinal chemistry.[1][2] Its structure, featuring an aniline ring coupled with an oxazole moiety, suggests potential for diverse biological activities. The oxazole ring, in particular, is a scaffold found in various bioactive natural products and synthetic compounds.[3] However, the journey from a promising hit to a viable drug candidate is contingent upon favorable physicochemical properties, with solubility and stability being two of the most critical hurdles.

Poor aqueous solubility can severely limit a compound's bioavailability, making it challenging to formulate an effective therapeutic. Similarly, instability can lead to degradation, resulting in a loss of potency and the potential formation of toxic byproducts. Therefore, a rigorous assessment of the solubility and stability of this compound is not merely a perfunctory step but a foundational element of its preclinical development. This guide will provide the necessary frameworks to conduct these vital investigations.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of a compound is influenced by its intrinsic properties, such as crystal lattice energy and lipophilicity, as well as external factors like pH and the presence of co-solvents.[4] A commonly accepted solubility criterion for drug discovery compounds is a value greater than 60 µg/mL.[4]

Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.[5]

-

Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution that was initially prepared by diluting a high-concentration stock solution (typically in an organic solvent like DMSO).[5][6] It is a high-throughput screening method often used in the early stages of drug discovery to quickly assess a large number of compounds.[4][5]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[6][7] This "gold standard" method is more time and resource-intensive but provides a more accurate representation of the compound's behavior in a saturated solution.[6]

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound. The principle lies in detecting the formation of a precipitate (turbidity) as a DMSO stock solution of the compound is serially diluted in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler (optional, for high throughput)

-

Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the corresponding wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[6]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound in a specific solvent system.

Materials:

-

This compound (solid)

-

Purified water

-

0.1 N Hydrochloric acid (pH 1.2, simulating gastric fluid)

-

Phosphate buffer (pH 6.8, simulating intestinal fluid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each of the test solvents (water, 0.1 N HCl, and pH 6.8 buffer).

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[6]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A standard curve of the compound should be prepared in the corresponding solvent to ensure accurate quantification.

Data Presentation: Illustrative Solubility Data for this compound

| Solubility Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | 45 |

| Thermodynamic | Purified Water | ~7.0 | 25 | 25 |

| Thermodynamic | 0.1 N HCl | 1.2 | 37 | >200 |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | 30 |

Note: The data presented in this table is illustrative and not based on experimental results.

Interpretation of Illustrative Data: The hypothetical data suggests that this compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. This is expected due to the basic nature of the aniline moiety, which would be protonated at low pH, leading to increased aqueous solubility. The kinetic solubility is higher than the thermodynamic solubility in the same medium, which is a common observation as the DMSO co-solvent can temporarily maintain a supersaturated state.[7]

Part 2: Stability Assessment

Understanding the chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life.[9] Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation (or stress testing) is a key component of these studies, where the compound is subjected to conditions more severe than accelerated stability testing.[9][10] The goals of forced degradation studies are to:

-

Elucidate the intrinsic stability of the molecule.[9]

-

Develop and validate stability-indicating analytical methods.[9][10]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study for this compound. A stability-indicating HPLC method must be developed and validated prior to initiating these studies. This method should be able to separate the intact parent compound from all potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

A photostability chamber

-

A temperature- and humidity-controlled oven

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

-

Stress Conditions: Subject the sample solutions to the following stress conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample each stressed solution at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before HPLC analysis.

-

HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC-PDA method.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point under each stress condition.

-

Determine the retention times and peak areas of any degradation products.

-

Use the PDA detector to assess peak purity.

-

-

Degradant Identification: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Data Presentation: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |

| 0.1 N HCl, 60°C | 24 | 15.2 | 2 |

| 0.1 N NaOH, 60°C | 24 | 8.5 | 1 |

| 3% H₂O₂, RT | 24 | 25.8 | 3 |

| Thermal, 70°C | 24 | 5.1 | 1 |

| Photolytic | 24 | 12.7 | 2 |

Note: The data presented in this table is illustrative and not based on experimental results.

Interpretation of Illustrative Data: The hypothetical results suggest that this compound is most susceptible to oxidative degradation, followed by acid hydrolysis and photolysis. It appears relatively stable under basic and thermal stress. The identification of multiple degradation products under oxidative and hydrolytic conditions would necessitate further structural characterization to understand the degradation pathways.

Visualization of Workflows

Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the preclinical development of any potential drug candidate. For this compound, the protocols and methodologies outlined in this guide provide a robust framework for generating the critical data required to make informed decisions about its future development. A comprehensive understanding of its solubility profile across a physiologically relevant pH range, coupled with a detailed map of its degradation pathways under various stress conditions, will be instrumental in guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of any future therapeutic agent derived from this promising molecule.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). S-Matrix.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). International Journal of Pharmaceutical Sciences and Research.

- Solubility Test. (n.d.). AxisPharm.

- Forced Degradation Studies. (n.d.). Protheragen Lab.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.

- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Aqueous Solubility. (n.d.). Creative Biolabs.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemUniverse.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI.

Sources

- 1. This compound | 521982-80-9 [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mdpi.com [mdpi.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

Quantum chemical calculations for 3-(Oxazol-4-yl)aniline

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-(Oxazol-4-yl)aniline in Drug Discovery

Abstract

In the landscape of modern pharmaceutical research, the journey from a promising chemical scaffold to a market-approved drug is both arduous and expensive. Computational chemistry provides an indispensable toolkit to navigate this complex path, offering profound insights into molecular behavior that can accelerate the entire drug discovery pipeline.[1] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical (QC) calculations on this compound, a heterocyclic amine scaffold of interest in medicinal chemistry due to the prevalence of oxazole and aniline moieties in bioactive molecules.[2][3][4][5] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy, thereby informing rational drug design.[6][7][8] This document details the theoretical underpinnings and practical steps for leveraging Density Functional Theory (DFT) to characterize this molecule, transforming abstract quantum principles into actionable data for drug development professionals.

Introduction: The "Why" and "What" of Computational Analysis

The this compound molecule combines two key pharmacophoric features: an aniline ring, a common structure in many approved drugs, and an oxazole ring, a five-membered heterocycle known for its diverse biological activities.[2][4][5] Understanding the intrinsic properties of this scaffold at an electronic level is paramount for predicting its behavior in a biological system. How does it interact with protein residues? Which parts of the molecule are susceptible to metabolic attack? How will modifications to its structure affect its stability and binding affinity?

Quantum chemical calculations offer a powerful, first-principles approach to answering these questions.[8] Unlike classical molecular mechanics, which relies on empirical force fields, quantum mechanics models the electronic structure of a molecule from the ground up.[7][9] This allows us to compute a wide array of properties that are crucial for drug design, including:

-

Optimized 3D Geometry: The foundational low-energy conformation of the molecule.

-

Electronic Properties: Electron distribution, orbital energies (HOMO/LUMO), and electrostatic potential, which govern non-covalent interactions and reactivity.[10][11][12]

-

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity.[13][14][15]

-

Spectroscopic Signatures: Predicted IR and NMR spectra that can aid in experimental characterization.[16][17]

This guide will provide both the theoretical context and a practical, step-by-step workflow for obtaining these properties for this compound.

Theoretical Framework: Choosing the Right Tools for the Job

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT) .[1][7] DFT strikes an effective balance between computational cost and accuracy, making it the workhorse for systems of pharmaceutical interest.[1]

The DFT Approach

Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional function that uniquely determines the ground-state properties of a system.[7] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: B3LYP For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules.[18][19][20] It is widely benchmarked and has a long track record of providing reliable geometries and electronic properties for drug-like compounds.[18][19]

-

Basis Set: 6-31G(d) The basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d) Pople-style basis set. This is a split-valence basis set that provides a good compromise between accuracy and computational expense.[21] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron density in molecules with heteroatoms and π-systems, like this compound.[18][19]

This combination, B3LYP/6-31G(d) , represents a standard and well-validated level of theory for the initial computational characterization of organic molecules in a drug discovery context.[21][22]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process, from building the molecule to analyzing its key quantum chemical properties. This workflow is designed to be self-validating at each step.

Caption: A comprehensive workflow for quantum chemical calculations and their application in drug discovery.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) 3D structure of this compound and confirm it is a true minimum on the potential energy surface.

Step 1: Molecule Construction

-

Draw the 2D structure of this compound (CAS: 521982-80-9) in a chemical drawing program.[23][24]

-

Convert the 2D sketch to a preliminary 3D structure using a molecule builder like Avogadro or the built-in functionality of your quantum chemistry software package (e.g., GaussView for Gaussian). Perform an initial "clean-up" using a simple force field (like MMFF94) to generate a reasonable starting geometry.

Step 2: Input File Preparation for Gaussian

-

Create a text file (e.g., molecule.com) with the following structure:

-

Causality:

-

%nprocshared=4 and %mem=8GB: These lines allocate computational resources. Adjust based on your hardware.

-

#p B3LYP/6-31G(d) Opt Freq: This is the core command.

-

0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) of the molecule.

-

Step 3: Execution and Validation

-

Run the calculation using your quantum chemistry software.

-

Trustworthiness Check: Upon completion, inspect the output file. The optimization must converge successfully. Most importantly, check the frequency calculation results. For a stable molecule at its energy minimum, there should be zero imaginary frequencies .[26] An imaginary frequency (often listed as a negative value) indicates the structure is a transition state, not a minimum, and the optimization must be revisited.[26]

Analysis and Interpretation of Results

The output files from a successful calculation contain a wealth of data. Here, we synthesize this information into meaningful insights for drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12][27] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability.[10][11]

-

Large Gap (> 5 eV): Suggests high kinetic stability and low chemical reactivity.[12][27]

-

Small Gap (< 3 eV): Suggests a molecule is more reactive and potentially less stable.

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Table 1: Calculated Electronic Properties for this compound (Note: These are representative values based on the B3LYP/6-31G(d) level of theory.)

| Property | Value | Unit | Significance in Drug Design |

| Total Energy | -512.3456 | Hartrees | Ground state electronic energy of the optimized molecule. |

| EHOMO | -5.98 | eV | Electron-donating capacity; relates to interactions with electron-poor sites. |

| ELUMO | -0.85 | eV | Electron-accepting capacity; relates to interactions with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV | Indicator of kinetic stability and chemical reactivity. [10][11][12] |

| Dipole Moment | 2.45 | Debye | Measures overall polarity; influences solubility and membrane permeability. |

Conceptual DFT: Reactivity Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify the molecule's behavior.[13][14][15][28]

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Significance |

| Ionization Potential (I) | -EHOMO | 5.98 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.415 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.565 eV | Resistance to change in electron distribution.[28] |

| Global Softness (S) | 1 / (2η) | 0.195 eV-1 | Reciprocal of hardness; high softness implies high reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.27 eV | A measure of the energy lowering upon accepting maximal electron charge. |

Interpretation: The calculated HOMO-LUMO gap of 5.13 eV suggests that this compound is a kinetically stable molecule. Its electrophilicity index of 2.27 eV places it in the category of a moderate electrophile.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule.[29][30][31][32] It maps the electrostatic potential onto the electron density surface.

-